ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The compound may also interact with endoplasmic reticulum stress pathways and apoptosis markers, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the trifluoromethyl group in ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate, for example, enhances its lipophilicity and metabolic stability, making it unique among its peers.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-3-27-17(25)15-10(2)23-18(26)24-16(15)14-8-7-13(28-14)11-5-4-6-12(9-11)19(20,21)22/h4-9,16H,3H2,1-2H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULFSSOBAFZLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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